

# Application Notes and Protocols for UV Spectrophotometric Quantification of Cefpodoxime Proxetil

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## Compound of Interest

Compound Name: Cefpodoxime Proxetil

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This document provides detailed application notes and protocols for the quantitative determination of **Cefpodoxime Proxetil** in bulk and pharmaceutical dosage forms using UV-Visible Spectrophotometry. This method offers a simple, cost-effective, and rapid alternative to more complex chromatographic techniques for routine analysis.

## Principle

The quantification of **Cefpodoxime Proxetil** by UV spectrophotometry is based on the measurement of its absorbance at a specific wavelength in the ultraviolet region. The concentration of the drug is directly proportional to the absorbance, following the Beer-Lambert law. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **Cefpodoxime Proxetil** can vary slightly depending on the solvent system used.

## Instrumentation and Reagents

- Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells is required.
- Reagents and Solvents:
  - **Cefpodoxime Proxetil** reference standard

- Methanol (AR grade)
- Distilled Water
- 0.1 N Sodium Hydroxide (NaOH)
- Acetone (AR grade)
- Sodium Dihydrogen Phosphate (NaH<sub>2</sub>PO<sub>4</sub>) buffer (pH 6.7)
- Urea (AR grade)
- Whatman filter paper No. 41

## Experimental Protocols

Several methods have been reported for the UV spectrophotometric analysis of **Cefpodoxime Proxetil**, each utilizing different solvent systems. Below are detailed protocols for some of the commonly used methods.

### Protocol 1: Method Using Methanol

This method is straightforward and uses a common organic solvent.

3.1.1. Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **Cefpodoxime Proxetil** reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in a small amount of methanol and then make up the volume to 25 mL with methanol. Sonicate if necessary to ensure complete dissolution.[\[1\]](#)[\[2\]](#)

3.1.2. Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of dilutions ranging from 5-25 µg/mL or 10-50 µg/mL by diluting with methanol.[\[2\]](#)[\[3\]](#)

3.1.3. Wavelength Scanning and Determination of  $\lambda_{\text{max}}$ : Scan a 10 µg/mL solution of **Cefpodoxime Proxetil** in methanol from 200 to 400 nm against a methanol blank. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is typically observed around 235 nm.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

3.1.4. Preparation of Sample Solution (for Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of **Cefpodoxime Proxetil** to a 100 mL volumetric

flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through Whatman filter paper No. 41. Further dilute the filtrate with methanol to obtain a final concentration within the Beer's law range.

3.1.5. Quantification: Measure the absorbance of the sample solution at 235 nm against a methanol blank. Calculate the concentration of **Cefpodoxime Proxetil** using the calibration curve prepared from the working standard solutions.

## Protocol 2: Method Using Acetone and 0.1 N NaOH

This method utilizes a co-solvent system.

3.2.1. Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Cefpodoxime Proxetil** and transfer to a 100 mL volumetric flask. Add 25 mL of acetone and shake for 15 minutes to dissolve. Make up the volume to 100 mL with 0.1 N NaOH.[6]

3.2.2. Preparation of Working Standard Solutions: Prepare a secondary stock solution of 100 µg/mL by diluting 10 mL of the primary stock solution to 100 mL with water. From this secondary stock, prepare linearity solutions in the range of 2.5-12.5 µg/mL by further dilution with water.[6]

3.2.3. Wavelength Scanning and Determination of  $\lambda_{\text{max}}$ : Scan a suitable concentration of the drug in the solvent mixture (acetone:0.1N NaOH, 25:75 v/v) to determine the  $\lambda_{\text{max}}$ , which has been reported to be 262 nm.[6]

3.2.4. Preparation of Sample Solution (for Tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of **Cefpodoxime Proxetil** to a 100 mL volumetric flask. Add 25 mL of acetone and 25 mL of 0.1 N NaOH, shake for 15 minutes, and then dilute to the mark with 0.1 N NaOH. Filter the solution and dilute appropriately with water to a final concentration within the calibration range.[6]

3.2.5. Quantification: Measure the absorbance of the final sample solution at 262 nm against a blank of the solvent mixture. Determine the concentration from the calibration curve.

## Protocol 3: Method Using Hydrotropic Solubilization (Urea)

This eco-friendly method avoids the use of organic solvents.

3.3.1. Preparation of Standard Stock Solution (1000 µg/mL): Dissolve 10 mg of **Cefpodoxime Proxetil** in 10 mL of 1 M urea solution. Sonicate for 15 minutes and filter through Whatman filter paper No. 41.[7]

3.3.2. Preparation of Working Standard Solutions: Prepare a series of dilutions in the concentration range of 10-120 µg/mL using 1 M urea as the diluent.[7][8]

3.3.3. Wavelength Scanning and Determination of  $\lambda_{\text{max}}$ : Determine the  $\lambda_{\text{max}}$  by scanning a standard solution against a 1 M urea blank.

3.3.4. Preparation of Sample Solution (for Tablets): Weigh and powder ten tablets. Transfer a weight of powder equivalent to 10 mg of **Cefpodoxime Proxetil** to a 10 mL volumetric flask. Add 10 mL of 1 M urea and sonicate for 15 minutes. Filter the solution and then dilute it with 1 M urea to a concentration of 10 µg/mL for analysis.[7]

3.3.5. Quantification: Measure the absorbance of the sample at the determined  $\lambda_{\text{max}}$  against the 1 M urea blank and calculate the concentration using the calibration curve.

## Method Validation Summary

The following tables summarize the validation parameters for the different UV spectrophotometric methods as reported in the literature.

Table 1: Linearity and Range

Solvent System	Linearity Range (µg/mL)	Correlation Coefficient (R <sup>2</sup> )	Reference
Methanol	5-25	0.9998	[3]
Methanol	10-50	0.999	[1][2]
Acetone:0.1N NaOH (25:75 v/v)	2.5-12.5	0.9991	[6]
0.1 N Methanolic HCl & NaH <sub>2</sub> PO <sub>4</sub> buffer pH 6.7	10-70	0.9911	[9]
1 M Urea	10-120	0.996	[7][8]

Table 2: Accuracy (Recovery Studies)

Solvent System	Recovery (%)	Reference
Methanol	99.80 - 100.02	[3]
1 M Urea	99.82 ± 0.106	[7][8]
0.1 N Methanolic HCl & NaH <sub>2</sub> PO <sub>4</sub> buffer pH 6.7	99.28	[9]

Table 3: Precision (%RSD)

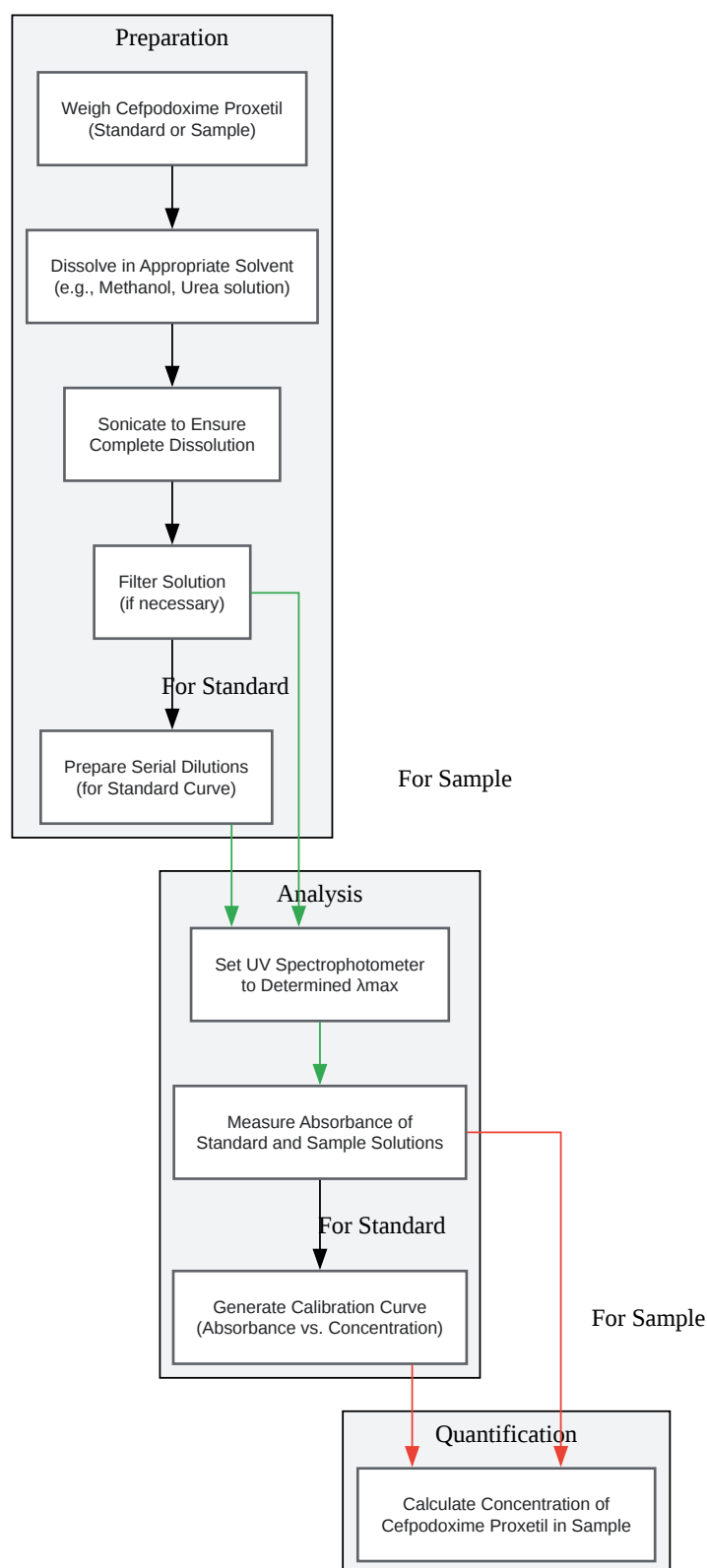
Solvent System	Intraday Precision (%RSD)	Interday Precision (%RSD)	Reference
Methanol	0.139 - 0.446	0.118 - 0.181	[3]

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Solvent System	LOD (µg/mL)	LOQ (µg/mL)	Reference
Methanol	0.081	0.121	[3]
Acetone:0.1N NaOH (25:75 v/v)	0.231	0.701	[6]

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the UV spectrophotometric quantification of **Cefpodoxime Proxetil**.



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Caption: Workflow for **Cefpodoxime Proxetil** Quantification by UV Spectrophotometry.

## Conclusion

The UV spectrophotometric method provides a reliable and efficient means for the quantification of **Cefpodoxime Proxetil** in both bulk drug and pharmaceutical formulations. The choice of solvent can be adapted based on laboratory availability and environmental considerations, with hydrotropic agents like urea offering a greener alternative to organic solvents. The methods are validated to be accurate, precise, and linear over a practical concentration range, making them suitable for routine quality control analysis.

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